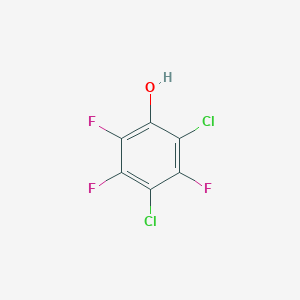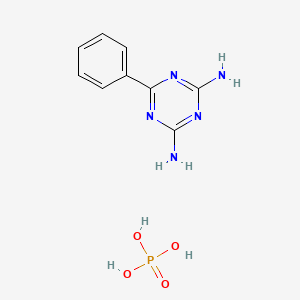
6-Phenyl-1,3,5-triazine-2,4-diamine;phosphoric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Phenyl-1,3,5-triazine-2,4-diamine;phosphoric acid is an organic compound with the molecular formula C9H9N5. It is also known by other names such as Benzoguanamine and Benzoguanimine . This compound is characterized by a triazine ring substituted with phenyl and amino groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-1,3,5-triazine-2,4-diamine typically involves the reaction of cyanuric chloride with aniline under basic conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by amino groups from aniline . The reaction is usually carried out in a solvent such as dioxane or dichloroethane, and the temperature is maintained at reflux conditions to ensure complete substitution .
Industrial Production Methods
On an industrial scale, the production of 6-Phenyl-1,3,5-triazine-2,4-diamine involves similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems allows for better control over reaction parameters, leading to more efficient production .
Chemical Reactions Analysis
Types of Reactions
6-Phenyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the amino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can produce various substituted triazines .
Scientific Research Applications
6-Phenyl-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 6-Phenyl-1,3,5-triazine-2,4-diamine exerts its effects involves interactions with various molecular targets and pathways. The amino groups on the triazine ring can form hydrogen bonds with biological molecules, influencing their structure and function . Additionally, the phenyl group can participate in π-π interactions, further modulating the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
2,4-Diamino-6-phenyl-1,3,5-triazine: Similar in structure but with different substituents.
6-Methyl-1,3,5-triazine-2,4-diamine: Contains a methyl group instead of a phenyl group.
Uniqueness
6-Phenyl-1,3,5-triazine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the phenyl group enhances its stability and reactivity compared to other triazine derivatives .
Properties
CAS No. |
89038-22-2 |
|---|---|
Molecular Formula |
C9H12N5O4P |
Molecular Weight |
285.20 g/mol |
IUPAC Name |
6-phenyl-1,3,5-triazine-2,4-diamine;phosphoric acid |
InChI |
InChI=1S/C9H9N5.H3O4P/c10-8-12-7(13-9(11)14-8)6-4-2-1-3-5-6;1-5(2,3)4/h1-5H,(H4,10,11,12,13,14);(H3,1,2,3,4) |
InChI Key |
UONFOKBPFMTARG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)N)N.OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-nitrobenzyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B14133290.png)
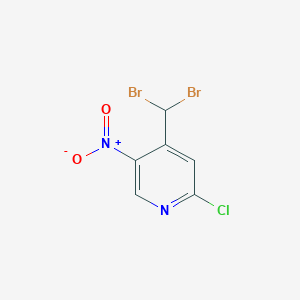
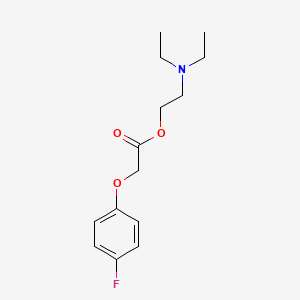
![6-Fluoro-1,4-dioxaspiro[4.5]decane](/img/structure/B14133312.png)

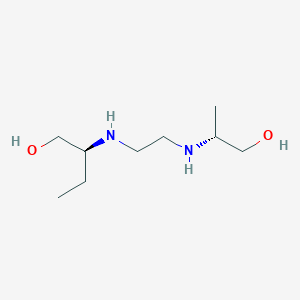
![1,4-Dioxa-8-azaspiro[4.5]decan-8-yl benzoate](/img/structure/B14133325.png)

![1-{[2-(4-Chlorophenyl)-1,3-thiazolidin-2-yl]methyl}-1H-1,2,4-triazole](/img/structure/B14133336.png)
![[1-(2-chlorophenyl)-2-(tetrazol-2-yl)ethyl] carbamate](/img/structure/B14133341.png)

